Pim Kinase Inhibitory Activity: Cross‑Class Comparison with Structurally Simplified Benzothiazole Amides
The target compound contains the full elaboration—4‑chlorobenzothiazole, cyclobutyl amide, and pyridin‑3‑ylmethyl N‑substitution—present in the most potent Pim‑1 inhibitors of the Incyte series. While exact IC₅₀ values for CAS 1171080‑31‑1 are not publicly disclosed in accessible primary literature, the patent establishes that compounds within this fully elaborated subclass achieve Pim‑1 IC₅₀ values at or below 100 nM in enzyme assays, whereas truncated analogs lacking the pyridylmethyl or cyclobutyl groups (e.g., N‑(4‑chlorobenzo[d]thiazol‑2‑yl)cyclopropanecarboxamide) show markedly reduced activity due to loss of critical hinge‑region and hydrophobic pocket contacts [1]. This structural inference is consistent with the SAR trends documented across multiple representative compounds in WO 2014/113388 A1 [1].
| Evidence Dimension | Pim‑1 kinase inhibitory activity (enzyme assay) |
|---|---|
| Target Compound Data | Expected IC₅₀ < 1 µM (exact value not publicly disclosed for this specific CAS; inferred from structural subclass SAR) |
| Comparator Or Baseline | N‑(4‑chlorobenzo[d]thiazol‑2‑yl)cyclopropanecarboxamide (CAS 77414‑54‑1) and N‑(4‑chlorobenzo[d]thiazol‑2‑yl)acetamide (CAS 90533‑10‑1) — structurally simpler benzothiazole amides lacking pyridylmethyl and cyclobutyl features |
| Quantified Difference | Qualitative: fully elaborated compound is active in Pim‑1 assay; truncated analogs show substantially reduced or no measurable Pim‑1 inhibition at equivalent concentrations (exact fold difference not available) |
| Conditions | Incyte Pim‑1 enzyme assay conditions as described in patent WO 2014/113388 A1; details of ATP concentration and substrate not extracted for this specific compound |
Why This Matters
Procurement of the fully elaborated compound ensures retention of the complete pharmacophore required for Pim kinase engagement; simpler benzothiazole amides are unsuitable surrogates due to loss of essential binding features.
- [1] Xue C‑B, Li Y‑L, Feng H, et al. Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. International Patent Publication WO 2014/113388 A1, assigned to Incyte Corporation. Published 24 July 2014. View Source
